molecular formula C20H20BrClN4O3 B12726509 Urea, N-(6-bromo-5-(2-chlorophenyl)-2,3-dihydro-1,3-dimethyl-2-oxo-1H-1,4-benzodiazepin-7-yl)-N(sup 1)-(2-hydroxyethyl)-, (+-)- CAS No. 74859-37-3

Urea, N-(6-bromo-5-(2-chlorophenyl)-2,3-dihydro-1,3-dimethyl-2-oxo-1H-1,4-benzodiazepin-7-yl)-N(sup 1)-(2-hydroxyethyl)-, (+-)-

Cat. No.: B12726509
CAS No.: 74859-37-3
M. Wt: 479.8 g/mol
InChI Key: YZJUIBJVSMRPRX-UHFFFAOYSA-N
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Description

Urea, N-(6-bromo-5-(2-chlorophenyl)-2,3-dihydro-1,3-dimethyl-2-oxo-1H-1,4-benzodiazepin-7-yl)-N(sup 1)-(2-hydroxyethyl)-, (±)- is a complex organic compound that belongs to the class of benzodiazepines Benzodiazepines are known for their wide range of applications in medicine, particularly as sedatives, anxiolytics, and muscle relaxants

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting from readily available precursors. The key steps may include:

    Formation of the benzodiazepine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the bromo and chloro substituents: Halogenation reactions using reagents like bromine and chlorine.

    Attachment of the urea and hydroxyethyl groups: This can be done through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, and purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The halogen atoms (bromo and chloro) can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, alcohols.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

This compound, due to its benzodiazepine core, may have several applications:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Potential use as a sedative, anxiolytic, or muscle relaxant.

    Industry: Possible applications in the synthesis of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of benzodiazepines typically involves binding to the GABA-A receptor in the central nervous system, enhancing the inhibitory effects of GABA (gamma-aminobutyric acid). This leads to sedative, anxiolytic, and muscle relaxant effects. The specific molecular targets and pathways for this compound would need to be studied in detail.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: A well-known benzodiazepine with similar sedative and anxiolytic properties.

    Lorazepam: Another benzodiazepine used for its anxiolytic and sedative effects.

    Clonazepam: Known for its anticonvulsant properties.

Uniqueness

The unique substituents (bromo, chloro, hydroxyethyl) on this compound may confer distinct pharmacological properties, potentially offering advantages over other benzodiazepines in terms of efficacy, selectivity, or side effect profile.

Properties

CAS No.

74859-37-3

Molecular Formula

C20H20BrClN4O3

Molecular Weight

479.8 g/mol

IUPAC Name

1-[6-bromo-5-(2-chlorophenyl)-1,3-dimethyl-2-oxo-3H-1,4-benzodiazepin-7-yl]-3-(2-hydroxyethyl)urea

InChI

InChI=1S/C20H20BrClN4O3/c1-11-19(28)26(2)15-8-7-14(25-20(29)23-9-10-27)17(21)16(15)18(24-11)12-5-3-4-6-13(12)22/h3-8,11,27H,9-10H2,1-2H3,(H2,23,25,29)

InChI Key

YZJUIBJVSMRPRX-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)N(C2=C(C(=C(C=C2)NC(=O)NCCO)Br)C(=N1)C3=CC=CC=C3Cl)C

Origin of Product

United States

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